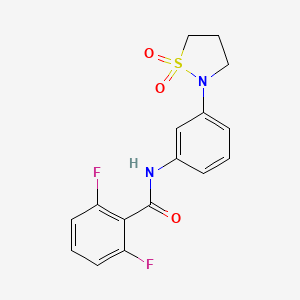

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide

Description

Propriétés

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2N2O3S/c17-13-6-2-7-14(18)15(13)16(21)19-11-4-1-5-12(10-11)20-8-3-9-24(20,22)23/h1-2,4-7,10H,3,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGKREUCBYPQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide typically involves multiple steps, including the formation of the isothiazolidinone ring and subsequent coupling with the difluorobenzamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.

Analyse Des Réactions Chimiques

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Substitution: The fluorine atoms in the benzamide moiety can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or receptors.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mécanisme D'action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, and further research is needed to fully elucidate its effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural and Functional Analogs

Benzoylurea Insecticides

Compounds with the 2,6-difluorobenzamide group are prominent in agrochemicals. Key examples include:

- Hexaflumuron (IUPAC: N-[[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]carbamoyl]-2,6-difluorobenzamide):

- Novaluron (ISO name): Molecular Formula: C₁₇H₉ClF₈N₂O₄. Activity: Lepidopteran pest control via chitin inhibition. Key Substituent: 3-Chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl group, improving binding affinity to insect receptors .

- Diflubenzuron :

Antifungal/Antibacterial Derivatives

details benzoylurea derivatives with modified pyrimidinyl-thioether substituents:

- Compound 4c (N-(3-(((6-(difluoromethyl)-2-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide):

- Compound 4e (N-(3-(((2-chloro-6-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide):

Pharmaceutical Candidates

- N-(1-Chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide: Activity: VEGFR2 inhibitor with binding affinity (-9.8 kcal/mol), outperforming urea-based controls. Mechanism: Hydrogen bonding with Cys917 and hydrophobic interactions with Glu883/Val914.

Structural-Activity Relationship (SAR) Insights

- Substituent Effects : Halogenation (Cl, F) and alkoxy groups (e.g., tetrafluoroethoxy) enhance bioactivity by improving target binding and metabolic stability .

- Linker Variations : Urea linkages (as in benzoylureas) favor pesticidal activity, while amide bonds (as in pharmaceutical candidates) enable selective enzyme inhibition .

- Aromatic Modifications : Pyrimidine or anthracene rings introduce π-π stacking interactions critical for receptor binding .

Activité Biologique

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a unique structure characterized by:

- Isothiazolidine moiety : Contributes to its biological activity.

- Difluorobenzamide group : Enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide exhibits several biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains.

- Anticancer Activity : Potential to inhibit cancer cell proliferation in vitro.

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in disease pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, altering their function and affecting metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction processes.

In Vitro Studies

Recent studies have highlighted the compound's effectiveness in various assays:

- Antimicrobial Assays : Showed significant inhibition against Gram-positive and Gram-negative bacteria.

- Cell Proliferation Assays : Indicated a dose-dependent reduction in the viability of cancer cell lines.

| Study Type | Result Summary | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Reduced viability in MCF-7 and HeLa cells | |

| Enzyme Inhibition | IC50 values in the low micromolar range |

Case Studies

A notable case study involved the assessment of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide in a murine model of cancer. The results demonstrated:

- Tumor Size Reduction : Significant decrease in tumor volume compared to control groups.

- Survival Rate Improvement : Enhanced survival rates in treated mice.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide and related benzamide derivatives?

- Methodology : A common approach involves coupling a substituted aniline with a benzoyl chloride derivative. For example, in structurally similar compounds (e.g., hexaflumuron), 2,6-difluorobenzoyl chloride is reacted with substituted phenylamines under anhydrous conditions, using triethylamine as a base in dry dichloromethane at low temperatures (~275–288 K). Workup includes acid/base washes and recrystallization .

- Key considerations : Ensure anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Monitor reaction progress via TLC or HPLC to optimize yield.

Q. How can X-ray crystallography be applied to resolve the molecular conformation of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in dichloromethane/hexane). Data collection uses a Bruker SMART APEX CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure refinement employs SHELXL, with hydrogen atoms placed geometrically and refined using a riding model .

- Parameters : Monitor crystal quality (e.g., mosaicity < 0.5°) and completeness of data (>95% for high-resolution structures).

Advanced Research Questions

Q. How do crystallographic disorder and hydrogen bonding influence the supramolecular assembly of this compound?

- Methodology : Analyze disorder in flexible groups (e.g., terminal -CHF₂) using split-atom models with occupancy refinement (e.g., 0.67:0.33 ratio observed in related compounds). Hydrogen-bonding networks (e.g., N–H⋯O) stabilize crystal packing, forming chains or sheets. Tools like Mercury (CCDC) visualize intermolecular interactions .

- Example : In N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, N–H⋯O hydrogen bonds propagate along the [100] axis, forming C(4) chains .

Q. What computational methods are suitable for studying the electronic properties and reactivity of the 1,1-dioxidoisothiazolidine moiety?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and compute electrostatic potential surfaces. Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., insect chitin synthase for pesticidal activity) .

- Validation : Compare computed bond lengths/angles with SC-XRD data to assess accuracy.

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Methodology : Systematically vary substituents on the phenyl ring (e.g., Cl, F, CF₃) and assess bioactivity (e.g., insect growth inhibition). For example, replacing 1,1,2,2-tetrafluoroethoxy with trifluoromethoxy groups in novaluron increases lipophilicity and target binding .

- Data analysis : Use IC₅₀ values from enzyme assays and logP measurements to correlate substituent effects with potency.

Q. What experimental strategies address discrepancies in bioactivity data across similar benzamide derivatives?

- Methodology : Re-evaluate purity (HPLC ≥98%), stereochemistry (chiral HPLC or SC-XRD), and formulation (e.g., solvent effects in bioassays). For example, diflubenzuron and hexaflumuron differ in larvicidal activity due to substituent electronic profiles .

- Troubleshooting : Cross-validate results using multiple assays (e.g., in vivo vs. in vitro) and control for metabolic stability in target organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.